Impact of Trans-(3S,4S)-THF Moiety on PNA Duplex Stability
Oligomers (thyclotides) synthesized using the trans-(3S,4S)-THF diamine scaffold, derived from the target compound, show a significant enhancement in binding affinity for complementary DNA compared to an unmodified aegPNA backbone. The average increase in melting temperature (Tm) is +4 °C per trans-THF unit [1].
| Evidence Dimension | Oligonucleotide Duplex Stability (DNA Binding) |
|---|---|
| Target Compound Data | Average ΔTm = +4 °C per trans-THF modification in a thyclotide oligomer |
| Comparator Or Baseline | Unmodified aminoethylglycine (aeg) PNA (ΔTm = 0 °C) |
| Quantified Difference | +4 °C per modification |
| Conditions | UV-Vis thermal denaturation (melting) experiments. Data represents the average effect of incorporating the trans-THF building block into the PNA backbone [1]. |
Why This Matters
This demonstrates that the specific stereochemistry of this building block is critical for achieving high binding affinity in PNA-based diagnostics and therapeutics.
- [1] Zheng, H., Clausse, V., Amarasekara, H., Mazur, S. J., Botos, I., & Appella, D. H. (2023). Variation of Tetrahydrofurans in Thyclotides Enhances Oligonucleotide Binding and Cellular Uptake of Peptide Nucleic Acids. JACS Au, 3(7), 1952–1964. View Source
